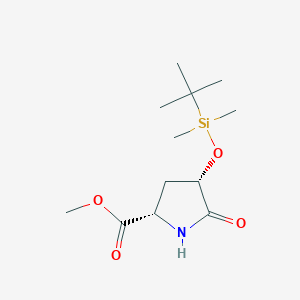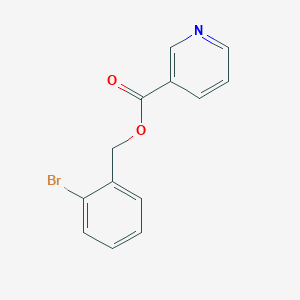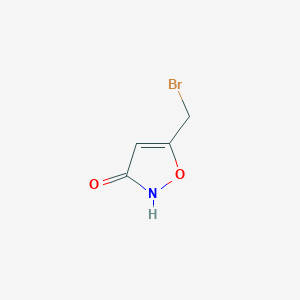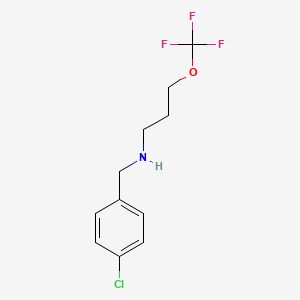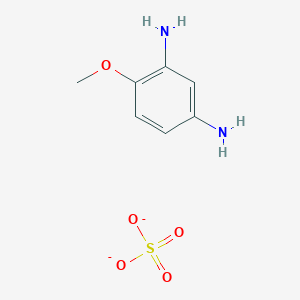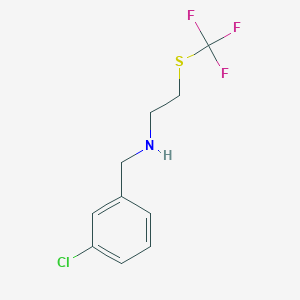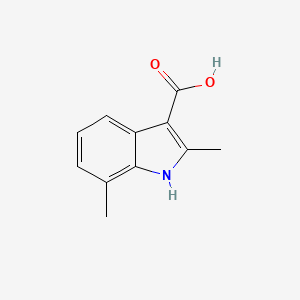
2,7-dimethyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1H-indole-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
化学反応の分析
Types of Reactions: 2,7-Dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated indole derivatives.
科学的研究の応用
2,7-Dimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,7-dimethyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, indole derivatives have been shown to inhibit DNA gyrase and lanosterol-14-alpha demethylase, leading to antibacterial and antifungal effects . The compound’s structure allows it to interact with multiple biological pathways, making it a versatile molecule for therapeutic applications .
類似化合物との比較
- 2,6-Dimethyl-1H-indole-3-carboxylic acid
- 2,3-Dimethyl-1H-indole-7-carboxylic acid
- 1-Methylindole-3-carboxylic acid
Comparison: 2,7-Dimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2,7-dimethyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-6-4-3-5-8-9(11(13)14)7(2)12-10(6)8/h3-5,12H,1-2H3,(H,13,14) |
InChIキー |
CTDXVIHIVWNUNA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


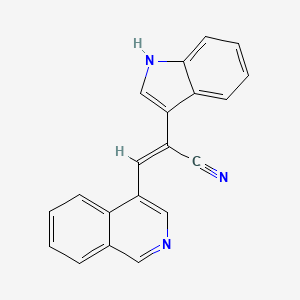
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
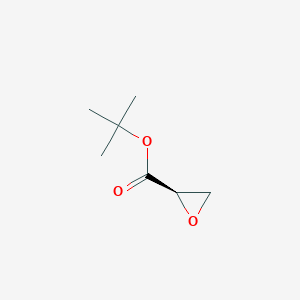
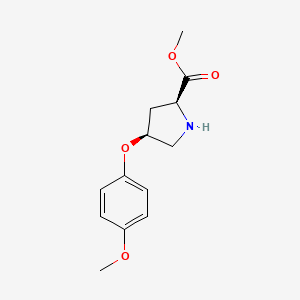
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)

